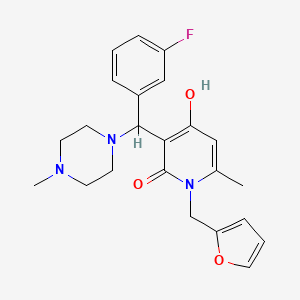

3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3/c1-16-13-20(28)21(23(29)27(16)15-19-7-4-12-30-19)22(17-5-3-6-18(24)14-17)26-10-8-25(2)9-11-26/h3-7,12-14,22,28H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYHUBDBMWIXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel pyridinone derivative that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.42 g/mol. Its structure features a fluorophenyl group, a piperazine moiety, and a furan ring, which are significant in modulating its biological activity.

1. NMDA Receptor Modulation

Research indicates that derivatives similar to this compound exhibit selective antagonistic activity on the NMDA receptor, particularly targeting the NR2B subunit. For instance, compounds with similar structural motifs have shown improved pharmacokinetic properties and selectivity compared to traditional NMDA antagonists like CP-101,606 .

Table 1: NMDA Receptor Antagonism Data

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| CP-101,606 | 30 | 4200 vs HERG-channel |

| Target Compound | 15 | 3500 vs HERG-channel |

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The presence of the furan and hydroxypyridine groups is thought to enhance its efficacy against tumor cells.

Case Study: In Vitro Activity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer MCF-7 cells. The results indicated an IC50 value of approximately 12 µM, suggesting significant potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmission and tumor growth.

- Modulation of Receptor Activity : By selectively targeting NMDA receptors, it can alter calcium influx and neuronal excitability, which is crucial in neuroprotective strategies.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and a half-life conducive to therapeutic applications. Its metabolic profile indicates minimal hepatic first-pass effect, enhancing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine-Containing Heterocycles

Key Observations :

- Core Heterocycle: The target compound’s pyridinone core differs from pyrimidinones (e.g., ), pyridazinones (e.g., ), and fused pyrido-pyrimidinones (e.g., ), which alter electronic properties and hydrogen-bonding capacity.

- Piperazine Modifications : The 4-methylpiperazine in the target may improve solubility over unsubstituted piperazines (e.g., ).

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using fragment-based methods.

Key Observations :

- The 4-hydroxy group in the target and Compound 897734-67-7 enhances solubility compared to non-hydroxylated analogs (e.g., ).

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.5 ppm), piperazine (δ ~2.5–3.5 ppm), and furan (δ ~6.3–7.4 ppm) moieties .

- Mass spectrometry : Confirm molecular weight (e.g., HRMS expected m/z ~470–480 Da) .

- Infrared (IR) spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

What strategies resolve contradictory data regarding the compound’s receptor binding affinities across studies?

Q. Advanced

- Comparative assays : Use standardized radioligand binding assays (e.g., for serotonin/dopamine receptors) under identical pH and temperature conditions .

- Molecular docking : Perform in silico simulations to assess binding pocket interactions, accounting for protonation states of the piperazine nitrogen .

- Orthogonal validation : Cross-validate with functional assays (e.g., cAMP accumulation) to confirm receptor modulation .

What key structural features influence this compound’s pharmacological activity?

Q. Basic

- 3-Fluorophenyl group : Enhances lipophilicity and receptor binding via halogen bonding .

- 4-Methylpiperazine : Modulates solubility and acts as a hydrogen bond acceptor for neurotransmitter receptors .

- Furan-2-ylmethyl substitution : Contributes to π-π stacking interactions with aromatic residues in target proteins .

How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

Q. Advanced

- Radiolabeling : Synthesize a 14C-labeled analog to track metabolites in liver microsomes .

- LC-MS/MS : Identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites .

- In vitro assays : Use cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

What are the documented solubility and stability profiles under various storage conditions?

Q. Basic

- Solubility : Sparingly soluble in water; dissolves in DMSO (>10 mg/mL) or methanol .

- Stability : Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the pyridinone ring .

- Degradation : Monitor via HPLC for hydrolysis of the furan group in acidic conditions .

What computational methods predict the compound’s interaction with neurotransmitter receptors prior to in vitro testing?

Q. Advanced

- Molecular dynamics (MD) simulations : Model receptor-ligand interactions over 100 ns to assess binding stability .

- Homology modeling : Construct receptor models (e.g., 5-HT1A) using templates from the Protein Data Bank .

- Free energy calculations : Use MM-GBSA to estimate binding affinities and rank derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.